4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, enhancing its lipophilicity, metabolic stability, and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite, zinc-sulphur dioxide, and other radical initiators. The reaction conditions often involve controlled temperatures and the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, perfluoroalkylation of aromatic compounds with trifluoromethyl bromide can lead to the formation of perfluoroalkylated derivatives .
Scientific Research Applications
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by enhancing its binding affinity to target proteins and enzymes. The bromomethyl group can participate in covalent bonding with nucleophilic sites, further influencing the compound’s reactivity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Heterocycles: Compounds such as trifluoromethylated pyrroles and pyrazoles share similar structural features and chemical properties.
Bromomethylated Compounds: Other bromomethylated heterocycles, including bromomethylated benzene derivatives, exhibit comparable reactivity and applications.
Uniqueness
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole stands out due to the combined presence of both bromomethyl and trifluoromethyl groups on the pyrazole ring. This unique combination imparts distinct chemical and physical properties, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c6-1-3-2-10-11-4(3)5(7,8)9/h2H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVQREZRNOCOBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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